molecular formula C17H13ClFNO4 B15351982 Prop-2-yn-1-yl 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoate

Prop-2-yn-1-yl 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoate

Cat. No.: B15351982
M. Wt: 349.7 g/mol
InChI Key: MNMOSKSICISIIM-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoate is an organic compound with notable applications in various scientific fields. The compound's structure, combining alkynes, pyridine, and aromatic ether functional groups, underlines its versatility and reactivity in both organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Preparation of Prop-2-yn-1-ol: The initial step often involves the synthesis of prop-2-yn-1-ol through propargylation reactions.

  • Intermediate Formation: A key intermediate is prepared via the reaction of 5-chloro-2-fluoropyridin-3-ol with 4-phenoxybenzaldehyde in the presence of a base, resulting in the formation of a 4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenol derivative.

  • Esterification Reaction: The final step involves the esterification of prop-2-yn-1-ol with the intermediate under appropriate conditions, such as using a catalyst like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial-scale production may follow a similar route but optimized for large-scale synthesis with considerations for reaction efficiency, cost-effectiveness, and environmental impact. Techniques like continuous flow reactors or the use of greener solvents may be employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the alkyne group.

  • Reduction: The aromatic ring can be reduced under specific conditions, although it is typically less reactive.

  • Substitution: The presence of the pyridine and aromatic ether groups allows for substitution reactions, especially nucleophilic aromatic substitutions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate or oxygen in the presence of a catalyst.

  • Reducing Agents: Sodium borohydride for mild reductions; catalytic hydrogenation for more extensive reductions.

  • Substitution Reagents: Strong nucleophiles such as amines or thiols can participate in substitution reactions.

Major Products Formed: The products depend on the reaction type but could include oxidized or reduced derivatives, or substituted products with new functional groups replacing chlorine or hydrogen atoms.

Scientific Research Applications

Prop-2-yn-1-yl 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoate is used extensively in:

  • Chemistry: As an intermediate in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: Potentially in biochemical assays and enzyme inhibition studies.

  • Medicine: Exploration as a pharmacologically active agent due to its structural similarity to known bioactive compounds.

  • Industry: In the development of agrochemicals and specialty materials.

Mechanism of Action

The specific mechanism of action can vary based on its application. In medicinal chemistry, for instance:

  • Molecular Targets: It may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.

  • Pathways Involved: Its effects could involve the inhibition of enzymes in key pathways or modification of receptor-mediated signal transduction.

Comparison with Similar Compounds

  • Prop-2-yn-1-yl 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)acetate: Similar structure with acetate replacing propanoate.

  • 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoic acid: Lacks the prop-2-yn-1-yl group, offering different reactivity and applications.

  • Prop-2-yn-1-yl 2-(4-((2-fluoropyridin-3-yl)oxy)phenoxy)propanoate: Differences in the pyridine ring impact its chemical behavior and use.

Uniqueness: What sets Prop-2-yn-1-yl 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoate apart is its specific combination of functional groups, which confers unique reactivity and makes it valuable across multiple scientific disciplines.

There you go—a deep dive into the fascinating world of this compound! What’s next?

Properties

Molecular Formula

C17H13ClFNO4

Molecular Weight

349.7 g/mol

IUPAC Name

prop-2-ynyl 2-[4-(5-chloro-2-fluoropyridin-3-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-15-9-12(18)10-20-16(15)19/h1,4-7,9-11H,8H2,2H3

InChI Key

MNMOSKSICISIIM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(N=CC(=C2)Cl)F

Origin of Product

United States

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